molecular formula C20H40N2O2 B14808349 N,N'-diheptylhexanediamide

N,N'-diheptylhexanediamide

Cat. No.: B14808349
M. Wt: 340.5 g/mol
InChI Key: UVGQOCHIIWOWJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Diheptylhexanediamide is an organic compound with the molecular formula C20H40N2O2 It belongs to the class of N,N’-dialkyl amides, which are known for their versatility in synthetic organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-diheptylhexanediamide typically involves the reaction of heptylamine with hexanedioyl dichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:

[ \text{Hexanedioyl dichloride} + 2 \text{Heptylamine} \rightarrow \text{N,N’-diheptylhexanediamide} + 2 \text{HCl} ]

The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is added to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of N,N’-diheptylhexanediamide can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N’-Diheptylhexanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The amide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N,N’-Diheptylhexanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

    Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-diheptylhexanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The long alkyl chains of the compound can facilitate its incorporation into lipid membranes, affecting membrane fluidity and permeability. Additionally, the amide groups can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

    N,N’-Dimethylformamide (DMF): A common polar solvent with similar amide functionality but shorter alkyl chains.

    N,N’-Dimethylacetamide (DMA): Another polar solvent with similar properties to DMF.

    N,N’-Diethylhexanediamide: A structurally similar compound with ethyl groups instead of heptyl groups.

Uniqueness: N,N’-Diheptylhexanediamide is unique due to its long heptyl chains, which impart distinct physical and chemical properties. These long chains can enhance the compound’s hydrophobicity and influence its interactions with other molecules, making it suitable for specific applications that require these characteristics.

Properties

Molecular Formula

C20H40N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

N,N'-diheptylhexanediamide

InChI

InChI=1S/C20H40N2O2/c1-3-5-7-9-13-17-21-19(23)15-11-12-16-20(24)22-18-14-10-8-6-4-2/h3-18H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

UVGQOCHIIWOWJD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)CCCCC(=O)NCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.